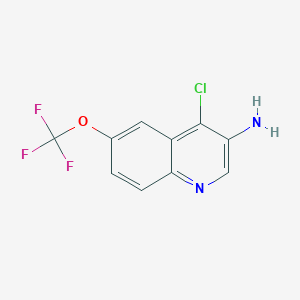
5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione is a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. This compound is part of the imidazolidinedione family, which is known for its diverse pharmacological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. The process involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and aryl halides are used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted imidazolidinediones, which can have different pharmacological properties and industrial applications.
Applications De Recherche Scientifique
5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticonvulsant and anti-inflammatory agent.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or suppressed bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-5-methylimidazolidine-2,4-dione: Similar in structure but lacks the methoxypropyl group.
5-Methyl-5-ethylhydantoin: Another imidazolidinedione derivative with different substituents.
Uniqueness
5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxypropyl group enhances its solubility and may contribute to its pharmacological activity.
Propriétés
Formule moléculaire |
C9H16N2O3 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
5-ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O3/c1-4-6(14-3)9(5-2)7(12)10-8(13)11-9/h6H,4-5H2,1-3H3,(H2,10,11,12,13) |
Clé InChI |
MDMHXFHBIMEEJE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1(C(=O)NC(=O)N1)CC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



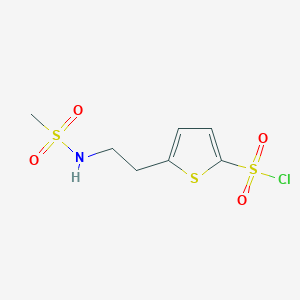
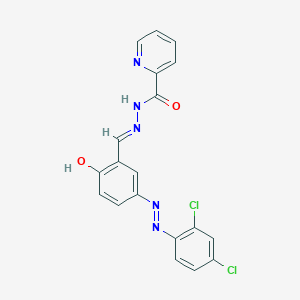
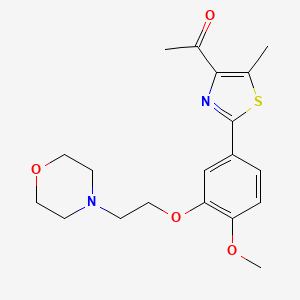

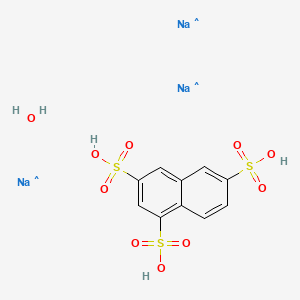
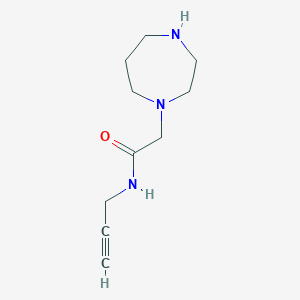
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)

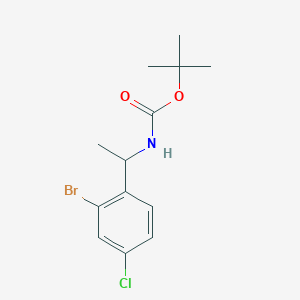
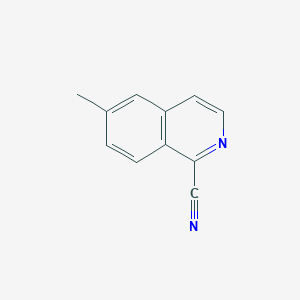
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-morpholin-4-ylmethanone](/img/structure/B12826714.png)
![6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one](/img/structure/B12826732.png)
